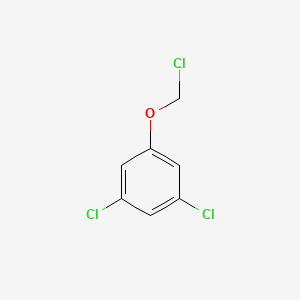
1,3-Dichloro-5-(chloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(chloromethoxy)benzene: is an organic compound with the molecular formula C7H5Cl3O . It is a derivative of benzene, where three hydrogen atoms are replaced by two chlorine atoms and one chloromethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-(chloromethoxy)benzene can be synthesized through the chlorination of 1,3-dichlorobenzene followed by the introduction of a chloromethoxy group. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction of the chloromethoxy group can lead to the formation of 1,3-dichloro-5-methoxybenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce chlorinated benzoic acids.
- Reduction reactions result in methoxy-substituted benzene derivatives.
Scientific Research Applications
Chemistry: 1,3-Dichloro-5-(chloromethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the metabolism and toxicity of such compounds.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(chloromethoxy)benzene involves its interaction with specific molecular targets in biological systems. The chloromethoxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
1,3-Dichlorobenzene: A simpler derivative with only two chlorine atoms.
1,3-Dichloro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a chloromethoxy group.
1,3-Dichloro-5-methoxybenzene: Contains a methoxy group instead of a chloromethoxy group.
Uniqueness: 1,3-Dichloro-5-(chloromethoxy)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H5Cl3O |
|---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
1,3-dichloro-5-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-5(9)1-6(10)3-7/h1-3H,4H2 |
InChI Key |
FUDQYTVVXGHYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















